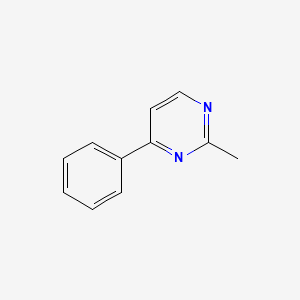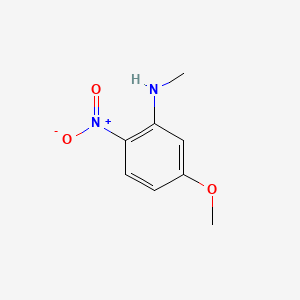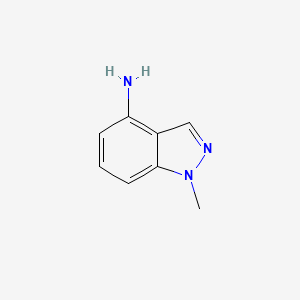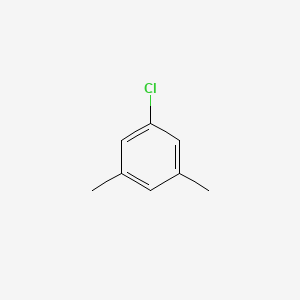
5-氯-m-二甲苯
概述
描述
5-Chloro-m-xylene: is an aromatic hydrocarbon with the chemical formula C₈H₉Cl . It is a derivative of m-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. .
科学研究应用
Chemistry: 5-Chloro-m-xylene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, 5-chloro-m-xylene is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, 5-chloro-m-xylene is used in the manufacture of specialty chemicals, including solvents, plasticizers, and resins. It is also used in the production of polymers and coatings .
安全和危害
5-Chloro-m-xylene is classified as a hazardous substance. It is a combustible liquid and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
作用机制
Target of Action
Similar compounds, such as chloroxylenol, are known to be most effective against gram-positive bacteria .
Mode of Action
Chloroxylenol, a similar compound, is known to disrupt the cell wall of bacteria due to its phenolic nature . It is believed that the hydroxyl -OH groups of the Chloroxylenol molecule bind to certain proteins on the bacterial cell membrane, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Biochemical Pathways
JHN can biotransform 4-chloro-2-nitrophenol (4C2NP) into 5-chloro-2-methylbenzoxazole , suggesting that 5-Chloro-m-xylene might be involved in similar biochemical transformations.
Pharmacokinetics
It is known that chloroxylenol has a low systemic toxicity, even at dosage levels many times higher than those likely to be absorbed during normal usage .
Result of Action
Based on the mode of action of chloroxylenol, it can be inferred that 5-chloro-m-xylene might cause disruption of the bacterial cell wall, leading to leakage of the cell contents .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
5-Chloro-m-xylene plays a role in biochemical reactions primarily as a substrate or intermediate in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes typically involves the hydroxylation of the methyl groups or the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body .
Cellular Effects
The effects of 5-Chloro-m-xylene on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Chloro-m-xylene can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism . Additionally, it may affect the integrity of cellular membranes and disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, 5-Chloro-m-xylene exerts its effects through various mechanisms. It can bind to and inhibit certain enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative stress within cells . Furthermore, 5-Chloro-m-xylene can interact with DNA and proteins, causing changes in gene expression and protein function. These interactions can result in cellular damage and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-m-xylene can change over time. The compound’s stability and degradation are important factors to consider. 5-Chloro-m-xylene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-Chloro-m-xylene in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular function.
Dosage Effects in Animal Models
The effects of 5-Chloro-m-xylene vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. It is important to carefully control the dosage in experimental studies to avoid confounding results.
Metabolic Pathways
5-Chloro-m-xylene is involved in various metabolic pathways, including those for the degradation of aromatic hydrocarbons. It is metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more polar metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 5-Chloro-m-xylene from the body.
Transport and Distribution
Within cells and tissues, 5-Chloro-m-xylene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall toxicity and effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Chloro-m-xylene can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can accumulate in the endoplasmic reticulum, where it may interact with enzymes involved in detoxification processes. Understanding the subcellular localization of 5-Chloro-m-xylene is important for elucidating its mechanisms of action and potential toxic effects.
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloro-m-xylene can be synthesized through the chlorination of m-xylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of 5-chloro-m-xylene follows similar principles but on a larger scale. The process involves the continuous feed of m-xylene and chlorine gas into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloro-m-xylene can undergo further substitution reactions, where the chlorine atom can be replaced by other functional groups.
Oxidation Reactions: The methyl groups in 5-chloro-m-xylene can be oxidized to form carboxylic acids.
Reduction Reactions: The chlorine atom can be reduced to form m-xylene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed:
Substitution: Various substituted derivatives of m-xylene.
Oxidation: 3,5-dimethylbenzoic acid.
Reduction: m-xylene.
相似化合物的比较
Chloroxylenol (4-chloro-3,5-dimethylphenol): An antiseptic and disinfectant agent used in antibacterial soaps and wound-cleansing applications.
Tetrachloro-m-xylene: A chlorinated derivative of m-xylene with four chlorine atoms.
Uniqueness: 5-Chloro-m-xylene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its selective reactivity makes it valuable in various synthetic applications, distinguishing it from other chlorinated xylenes .
属性
IUPAC Name |
1-chloro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLHLZFSZGXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204143 | |
| Record name | Benzene, 1-chloro-3,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-97-8 | |
| Record name | 1-Chloro-3,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylchlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6HOG6ICU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research abstract?
A1: The research abstract describes a "convenient synthesis" of 2-halo-5-chloro-m-xylenes starting from dichloromethylene and 2,3-dimethyl-1,3-butadiene []. This suggests a potentially more efficient and practical approach compared to alternative methods. Understanding the synthesis pathway is crucial for researchers aiming to explore the properties and applications of 5-chloro-m-xylene and its derivatives. Further investigation into the reaction conditions, yields, and potential for scaling up this synthesis would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
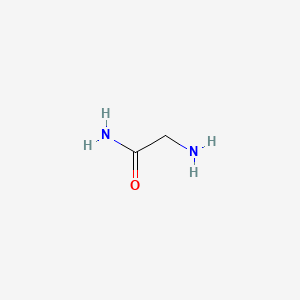
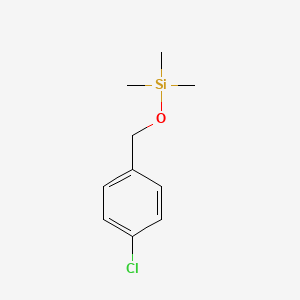
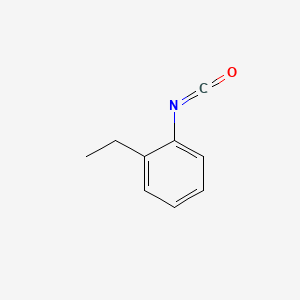
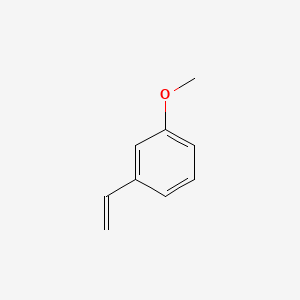
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
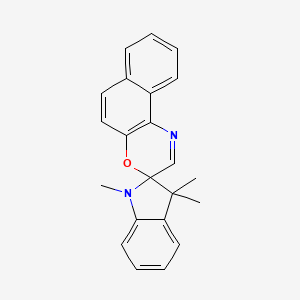
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)

